molecular formula C15H14O B2815385 2-Benzyl-3-phenyloxirane CAS No. 170277-50-6

2-Benzyl-3-phenyloxirane

Cat. No.: B2815385
CAS No.: 170277-50-6
M. Wt: 210.276
InChI Key: ZMEQMWLSJBXCMR-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenyloxirane is an organic compound with the molecular formula C15H14O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of a benzyl group and a phenyl group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyl-3-phenyloxirane can be synthesized through several methods. One common method involves the reaction of benzyl chloride with styrene oxide in the presence of a base such as sodium hydroxide. The reaction typically occurs at elevated temperatures and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-phenyloxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde or benzophenone derivatives.

    Reduction: Benzyl alcohol or phenylmethanol derivatives.

    Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-3-phenyloxirane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-3-phenyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. The ring-opening can lead to the formation of various functionalized products, depending on the nucleophile and reaction conditions. This reactivity is exploited in synthetic chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-phenyloxirane: Similar structure but lacks the benzyl group.

    2-Benzyl-3-methyloxirane: Similar structure but has a methyl group instead of a phenyl group.

    2-Benzyl-3-ethyloxirane: Similar structure but has an ethyl group instead of a phenyl group.

Uniqueness

2-Benzyl-3-phenyloxirane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to its similar counterparts .

Properties

IUPAC Name

2-benzyl-3-phenyloxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-3-7-12(8-4-1)11-14-15(16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEQMWLSJBXCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the method of Example 36 with phenylacetaldehyde but using (1 mmol) of dimethyl sulfide gave the title compound in 80% yield as a clear oil. δH (CDCl3, 250 MHz): 7.3-7.1 (10H,m), 3.55 (1H,d,J=2.0 Hz), 3.05 (1H, dt,J=6.0 Hz,J=2.0 Hz), 2.80 (2H,d,J=6.0 Hz)ppm.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step Two
Yield
80%

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